molecular formula C14H18Cl2N2O4 B11709211 Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate

Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate

Cat. No.: B11709211
M. Wt: 349.2 g/mol
InChI Key: DIXOAPTVROUTHS-UHFFFAOYSA-N
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Description

Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is a chemical compound with a complex structure that includes isopropyl, dichlorophenyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with isopropyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(3,4-dichlorophenyl)carbamate
  • Isopropyl N-(2,4-dichlorophenyl)carbamate
  • Isopropyl N-(3,5-dichlorophenyl)carbamate

Uniqueness

Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18Cl2N2O4

Molecular Weight

349.2 g/mol

IUPAC Name

propan-2-yl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-propylcarbamate

InChI

InChI=1S/C14H18Cl2N2O4/c1-4-7-18(14(20)21-9(2)3)22-13(19)17-10-5-6-11(15)12(16)8-10/h5-6,8-9H,4,7H2,1-3H3,(H,17,19)

InChI Key

DIXOAPTVROUTHS-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)OC(C)C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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